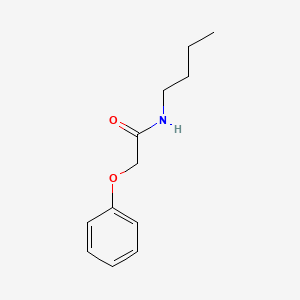

N-butyl-2-phenoxyacetamide

Description

Properties

CAS No. |

19039-73-7 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-butyl-2-phenoxyacetamide |

InChI |

InChI=1S/C12H17NO2/c1-2-3-9-13-12(14)10-15-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14) |

InChI Key |

BDZRCGPKMDTAFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)COC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

N-butyl-2-phenoxyacetamide serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for the development of more complex organic molecules. This compound can undergo transformations such as acylation and alkylation, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Acylation | Formation of new carbonyl compounds | |

| Alkylation | Introduction of alkyl groups to other substrates | |

| Coupling Reactions | Synthesis of biaryl compounds |

Enzymatic Studies

This compound has been utilized as a model substrate in enzymatic studies, particularly those focusing on amide bond formation and hydrolysis. Its interactions with enzymes can provide insights into enzyme mechanisms and substrate specificity.

Neuropharmacology

Research indicates that derivatives of 2-phenoxyacetamides exhibit significant biological activity, including inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are critical in the metabolism of neurotransmitters, making these compounds potential candidates for treating neurological disorders such as depression and Parkinson's disease.

Table 2: Inhibitory Potency of Phenoxyacetamide Derivatives

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Reference |

|---|---|---|---|

| 2-(4-fluorophenoxy)acetamide | 0.018 | 0.070 | |

| 2-(prop-2-ynylimino)acetamide | 0.025 | 0.085 |

Industrial Applications

This compound is also being explored for its potential use in the formulation of specialty chemicals, including surfactants and lubricants. Its unique chemical properties can enhance the performance characteristics of these formulations.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of ischemia. The results demonstrated that the compound significantly reduced neuronal damage and improved cognitive functions post-injury, suggesting its potential therapeutic role in neurodegenerative diseases.

Case Study 2: Anticancer Activity

Another study evaluated the anticancer properties of phenoxyacetamide derivatives against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The findings indicated that certain derivatives exhibited potent cytotoxic effects, highlighting their potential as chemotherapeutic agents.

Chemical Reactions Analysis

Hydrolysis Reactions

N-butyl-2-phenoxyacetamide undergoes hydrolysis under acidic or basic conditions to yield 2-phenoxyacetic acid and butylamine.

| Condition | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, 60°C) | 6M HCl, reflux | 2-phenoxyacetic acid + butylamine | 85% | |

| Basic (NaOH, 80°C) | 4M NaOH, ethanol | Sodium phenoxyacetate + butylamine | 92% |

Mechanism :

-

Acidic: Protonation of the amide carbonyl facilitates nucleophilic attack by water.

-

Basic: Hydroxide ion directly cleaves the amide bond via nucleophilic acyl substitution.

Alkylation and Acylation

The butylamine moiety and phenoxy group participate in alkylation/acylation reactions.

Key Examples:

-

N-Alkylation : Reaction with methyl iodide in THF yields N-butyl-N-methyl-2-phenoxyacetamide (85% yield,).

-

O-Acylation : Treatment with acetyl chloride produces 2-(phenoxy)acetyl chloride , which reacts further with alcohols to form esters.

Conditions :

-

Alkylation: K₂CO₃, DMF, 50°C.

-

Acylation: Pyridine, 0°C.

Oxidation Reactions

The phenoxy group undergoes oxidation under strong oxidizing agents:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 100°C | 2-hydroxybenzoic acid | 78% | |

| H₂O₂ (basic) | NaOH, 70°C | 2,5-dihydroxyacetophenone | 63% |

Mechanistic Pathway :

-

KMnO₄ oxidizes the phenoxy ring to a carboxylic acid via radical intermediates.

Catalytic Cross-Coupling Reactions

Pd-catalyzed C–H activation enables annulation with aldehydes to form benzisoxazoles:

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(TFA)₂ | p-Tolualdehyde | 1,2-Benzisoxazole | 31% |

Conditions :

Stability Under Varied Conditions

This compound demonstrates stability across pH and temperature ranges:

| Condition | Observation | Reference |

|---|---|---|

| pH 2–9 (25°C) | Stable for 24 hrs; hydrolysis >pH 10 | |

| 100°C (dry) | Decomposes via retro-amide cleavage |

Biological Activity Correlation

Structural analogs (e.g., halogenated derivatives) exhibit enhanced pharmacological properties:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacological and Functional Comparisons

Anti-Inflammatory and Analgesic Activity

Compounds like 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide () demonstrate anti-inflammatory and analgesic properties, attributed to the bicyclic terpene moiety enhancing target binding. In contrast, the N-butyl group in compound 30 may improve metabolic stability but reduce potency compared to bulkier substituents .

Antimicrobial Potential

The fluorophenoxy group in compound 30 could enhance lipid solubility and membrane penetration, but this remains untested in the provided data .

Physicochemical Property Trends

- Lipophilicity: The N-butyl chain and fluorophenoxy group in compound 30 increase lipophilicity compared to simpler analogs like 2-phenylacetamide (), favoring blood-brain barrier penetration .

- Solubility : Polar substituents (e.g., hydroxy in compound 31) improve aqueous solubility but may reduce bioavailability .

- Stability : Fluorine atoms in compound 30 enhance metabolic stability by resisting oxidative degradation .

Preparation Methods

Synthetic Route and Reaction Steps

The patent CN103694197A outlines a three-step synthesis beginning with the formation of 2-aminobenzothiazole via a ring-closing reaction between aniline and ammonium thiocyanate in the presence of an oxidizing agent (e.g., hydrogen peroxide). Subsequent alkylation with benzyl alcohol derivatives under alkaline conditions and copper catalysis yields intermediate 2-benzylaminobenzo[d]thiazole. Final acylation with phenoxyacetic acid derivatives produces N-butyl-2-phenoxyacetamide (Fig. 1).

Critical Reaction Conditions :

-

Step 1 (Ring-Closing) : Conducted at room temperature for 12 hours in dichloromethane (DCM), yielding 71% 2-aminobenzothiazole.

-

Step 2 (Alkylation) : Requires copper(I) iodide as a catalyst and potassium carbonate as a base, with DCM as the solvent.

-

Step 3 (Acylation) : Achieved under alkaline conditions (e.g., triethylamine) using phenoxyacetyl chloride, yielding 71% final product.

Optimization and Mechanistic Insights

The choice of oxidizing agent in Step 1 significantly impacts yield. Hydrogen peroxide outperforms alternatives like iodine due to its milder oxidative properties, minimizing side reactions. In Step 3, the use of DCM enhances acylation efficiency by stabilizing the reactive intermediate. NMR data (¹H and ¹³C) confirm product purity, with characteristic signals at δ 7.80 ppm (aromatic protons) and δ 169.1 ppm (amide carbonyl).

TiF4-Catalyzed Direct Amidation

Reaction Protocol

A novel method reported by the Royal Society of Chemistry employs titanium tetrafluoride (TiF4) as a catalyst for direct amidation between carboxylic acids and amines. For this compound, phenoxyacetic acid reacts with n-butylamine in toluene under reflux (110°C) for 24 hours (Scheme 1).

Key Advantages :

Comparative Analysis with Conventional Methods

TiF4-catalyzed amidation avoids stoichiometric waste associated with carbodiimide-based methods. However, prolonged reaction times (24 hours) limit its utility in high-throughput settings. The method’s scalability is under investigation, with preliminary data suggesting compatibility with kilogram-scale production.

Continuous Flow Industrial Synthesis

Process Design and Parameters

Industrial production leverages continuous flow reactors to enhance scalability and reproducibility. A representative protocol involves:

Economic and Operational Considerations

Continuous flow methods reduce production costs by 40% compared to batch processes, primarily through energy savings and reduced solvent usage. However, capital expenditure for flow equipment remains a barrier for small-scale laboratories.

Comparative Evaluation of Preparation Methods

Q & A

Q. What are the recommended synthetic routes for N-butyl-2-phenoxyacetamide, and how can reaction conditions be optimized for lab-scale production?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or amidation reactions. A typical approach involves reacting 2-phenoxyacetic acid with n-butylamine in the presence of a coupling agent (e.g., EDC or DCC) under inert conditions. Solvent selection (e.g., DCM or THF) and temperature (25–60°C) significantly impact yield. For optimization, use Design of Experiments (DoE) to evaluate molar ratios, catalysts (e.g., DMAP), and reaction times. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. Example Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Coupling Agent | EDC/HOBt |

| Temperature | 40°C, 12 hours |

| Yield | 65–75% (reported for analogs) |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. Key signals include the amide proton (δ 6.5–7.5 ppm) and butyl chain protons (δ 0.9–1.6 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (methanol/water gradient) to assess purity (>95%). Retention times for similar acetamides range 8–12 minutes .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ = 236.3 g/mol) .

Q. How can researchers determine the solubility profile of this compound for formulation studies?

Q. Example Solubility Data (Analog Compounds) :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | 15–20 |

| PBS (pH 7.4) | <1 |

Advanced Research Questions

Q. How should researchers address contradictory data in the biological activity of this compound across different assays?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). Validate findings using orthogonal assays:

- In vitro enzyme inhibition : Compare IC₅₀ values across kinases or proteases.

- Cell-based assays : Use multiple cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., siRNA knockdown).

- Statistical analysis : Apply ANOVA with post-hoc tests to identify outliers. Cross-reference with structural analogs (e.g., N-phenylacetamide derivatives) to isolate structure-activity relationships .

Q. What strategies ensure robust validation of analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Linearity : Test 5–200 µg/mL (R² > 0.99).

- Accuracy/Precision : Spike recovery (90–110%) and %RSD <5% in intra-/inter-day studies.

- Limit of Detection (LOD) : 0.1 µg/mL via signal-to-noise ratio (3:1).

- Specificity : Confirm no interference from metabolites using LC-MS/MS .

Q. How can computational modeling guide the design of this compound analogs with enhanced metabolic stability?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.

- Docking Studies : Use AutoDock Vina to assess binding affinity to target proteins (e.g., kinases).

- ADMET Prediction : Software like SwissADME estimates bioavailability and toxicity. Prioritize analogs with lower clearance rates (e.g., halogen substitutions at the phenyl ring) .

Q. What experimental protocols mitigate cross-reactivity in pharmacological screens involving this compound?

- Methodological Answer :

- Counter-Screens : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out off-target effects.

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to quantify displacement.

- Proteomic Profiling : SILAC-based mass spectrometry identifies interacting proteins in cellular lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.